N-(4-benzoylphenyl)-4-fluorobenzamide
Description
N-(4-Benzoylphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-benzoylphenylamine scaffold. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and aromatic amines, followed by crystallization or chromatographic purification . Key structural features include a rigid aromatic backbone, electron-withdrawing fluorine substituents, and amide linkages that enhance stability and enable interactions with biological targets or metal ions.
Properties
Molecular Formula |
C20H14FNO2 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C20H14FNO2/c21-17-10-6-16(7-11-17)20(24)22-18-12-8-15(9-13-18)19(23)14-4-2-1-3-5-14/h1-13H,(H,22,24) |
InChI Key |
CDUPCDDFJUNLDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of N-(4-benzoylphenyl)-4-fluorobenzamide are best understood in comparison to analogous benzamide derivatives. Below is a detailed analysis:
Structural Features and Substituent Effects
- N-(Dimethylcarbamothioyl)-4-Fluorobenzamide: This compound replaces the benzoylphenyl group with a dimethylcarbamothioyl moiety. The thiourea (C=S) group introduces soft sulfur donor atoms, enhancing metal-binding capabilities compared to the harder O/N donors in the target compound. IR spectra confirm C=S stretching at 1247–1255 cm⁻¹, absent in non-thiourea analogs .
- Ztz240 (N-(6-Chloro-pyridin-3-yl)-4-fluorobenzamide): Substitution of the benzoylphenyl group with a chloropyridinyl ring alters electronic properties.
- Z-4a (N-(5-Butyl-7-oxo-5,7-dihydroisobenzofuro[5,6-d]oxazol-2-yl)-4-fluorobenzamide) : Incorporation of a fused oxazole-isobenzofuran ring system adds steric bulk, reducing conformational flexibility but increasing thermal stability (m.p. 183–249°C) .
Electrochemical and Coordination Properties
- Metal Complexation : this compound’s amide and ketone groups enable coordination with transition metals. For example, Ni(II) complexes of similar ligands exhibit irreversible oxidation peaks at +1.38 V (vs. Ag/AgCl), suggesting redox activity relevant to catalysis or electroanalysis .
- Comparison with Thiourea Derivatives : Ligands like N-(dimethylcarbamothioyl)-4-fluorobenzamide form more stable complexes with soft metals (e.g., Cu(II)) due to sulfur’s higher polarizability, whereas the target compound may favor harder acids like Fe(III) or Al(III) .
Spectral and Physical Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) aligns with other 4-fluorobenzamides, while tautomeric forms (e.g., thione vs. thiol) in thiourea derivatives shift absorption bands (~1247–1255 cm⁻¹ for C=S) .
- Melting Points : Bulky substituents increase melting points; e.g., Z-4a (183–249°C) vs. N-(dimethylcarbamothioyl)-4-fluorobenzamide (130–132°C) .
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